Fluralaner

概要

説明

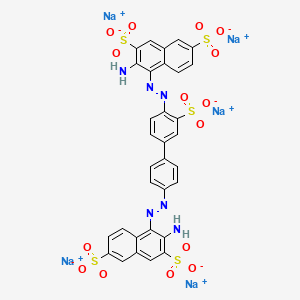

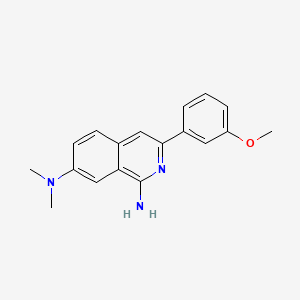

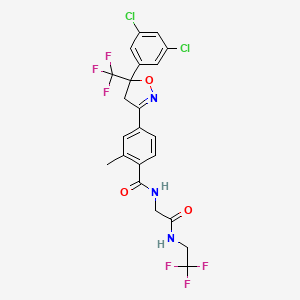

Fluralaner is a compound that belongs to the class of organic compounds known as hippuric acids and derivatives . These compounds contain a hippuric acid or a derivative, with a structure characterized by the presence of a benzoyl group linked to the N-terminal of a glycine . It is a synthetic insecticide and acaricide from the group of isoxazolines .

Molecular Structure Analysis

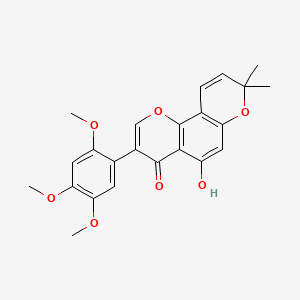

Fluralaner has the molecular formula C22H17Cl2F6N3O3 and a molecular weight of 556.29 g/mol . A comprehensive crystal structure analysis was conducted using fluralaner as a model compound, and the thermodynamic stability, phase transformation, and selective nucleation mechanisms were studied .

Chemical Reactions Analysis

Fluralaner’s chemical reactions have been studied in various contexts. For instance, various analytical techniques such as powder X-ray diffraction, thermal analysis, and FT-IR spectra were used to comprehensively characterize Form I, Form II, and Form III of fluralaner .

Physical And Chemical Properties Analysis

Fluralaner has a molecular weight of 556.29 g/mol . It is very persistent in soil . Thermogravimetric analyses of fluralaner polymorphs were performed, providing insights into its physical and chemical properties .

科学的研究の応用

Pest Control in Agriculture

Fluralaner has been found to be effective against three species of Bactrocera fruit flies, which are invasive pests causing significant economic damage to crops . The insecticide exhibits strong lethal and sublethal effects on adult fruit flies and impacts the sex ratio of their offspring . This suggests its potential for future rotational strategies in field applications .

Management of Insecticide Resistance

Fluralaner, along with another insecticide dinotefuran, has been studied for their effects on fruit flies that have developed resistance to other insecticides . Both insecticides suppress the reproductive capacities and survival rates of fruit flies . However, at the 50% lethal concentration, fluralaner stimulates the reproductive capacity of B. dorsalis and the survival rate of B. tau .

Transgenerational Effects

Fluralaner has been found to cause significant transgenerational effects, impacting the offspring hatching rate of B. cucurbitae and B. tau and reducing the proportion of female offspring . This could have implications for long-term pest management strategies .

Treatment for Sarcoptic Mange in Wombats

Fluralaner has been used as a novel treatment for sarcoptic mange in the bare-nosed wombat . It was found to be safe and effective, with no deleterious health impacts detected following administration . Clinical resolution of sarcoptic mange was observed in all study animals within 3–4 weeks of treatment .

Treatment Against Fleas and Ticks

Fluralaner is a safe and effective drug for veterinary use indicated for the treatment against fleas and ticks . It acts as an antagonist of chloride ion channels mediated by γ-aminobutyric acid (GABA), preventing the entry of these ions into the postsynaptic neuron, leading to hyperexcitability of the postsynaptic neuron of the central nervous system of arthropods .

Chiral Detection in Agricultural Products and Animal Organs

Fluralaner is a potential chiral isoxazoline insecticide with high insecticidal and acaricidal activity . A promising chiral detection method has been established for fluralaner in agricultural products and animal organs to study enantioselective metabolism and bioactivity .

Safety And Hazards

将来の方向性

Fluralaner is being explored for new applications. For instance, it has been approved in Australia as an injectable parasiticide to provide up to a full year of flea and tick protection for dogs . It is also being investigated for its potential to reduce the incidence of mosquito-borne diseases, as well as bed bugs . Further studies are needed to quantify the levels and characterize the routes of environmental exposure, as well as identifying any resulting environmental harm .

特性

IUPAC Name |

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBZKOGAMRTSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235581 | |

| Record name | Fluralaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluralaner | |

CAS RN |

864731-61-3 | |

| Record name | Fluralaner | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864731-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluralaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864731613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluralaner | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluralaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-((2,2,2- trifluoroethyl)amino)ethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURALANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSH8393RM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of fluralaner?

A: Fluralaner primarily targets insect γ-aminobutyric acid receptors (GABARs) [, , ]. These receptors are ligand-gated ion channels responsible for neuronal inhibition in insects.

Q2: How does fluralaner interact with its target?

A: Fluralaner acts as a non-competitive antagonist of GABARs, binding to a site distinct from the GABA binding site [, ]. This binding disrupts normal chloride ion flow through the channel, leading to neuronal hyperexcitation and ultimately insect death [, ].

Q3: What is the molecular formula and weight of fluralaner?

A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of fluralaner. To obtain this information, it is recommended to refer to the PubChem database or other reliable chemical resources.

Q4: Is there any information about the spectroscopic data of fluralaner?

A4: The provided research articles do not offer detailed spectroscopic data for fluralaner. For this information, refer to analytical chemistry literature or manufacturer resources.

Q5: What can be said about the stability of fluralaner under various conditions?

A: Fluralaner demonstrates good stability in different environments. In a laboratory setting, fluralaner in drinking water, even when mixed with a blue-colored conditioner (Vac-Safe), remained stable for at least 27 hours at temperatures reaching 40°C []. This stability is crucial for its practical application in livestock settings.

Q6: How do structural modifications of fluralaner impact its activity?

A: While the provided research doesn't delve into specific structural modifications of fluralaner, it highlights a crucial amino acid residue in the third transmembrane domain (TMD3) of the insect GABAR: glycine at the third position (G3'). Replacing this glycine with methionine (G3’M TMD3), as seen in vertebrate GABARs, drastically reduces fluralaner binding []. This finding suggests that this specific amino acid position plays a critical role in fluralaner's selectivity for insect versus mammalian GABARs.

Q7: What is the half-life of fluralaner in different species?

A: The half-life of fluralaner also varies between species. Research on American black bears found an average half-life of 4.9 days, considerably shorter than the reported half-life in domestic dogs []. This difference highlights the importance of species-specific pharmacokinetic studies when considering fluralaner use.

Q8: How is fluralaner metabolized and excreted?

A8: Details about the specific metabolic pathways and excretion routes of fluralaner are not extensively discussed in the provided research. Further research focusing on the metabolism and excretion of fluralaner in various species is needed to address this question comprehensively.

Q9: What is the efficacy of fluralaner against various parasites in different species?

A: Fluralaner demonstrates broad-spectrum efficacy against various ectoparasites. In cats, a single topical dose provided effective control of fleas (Ctenocephalides spp.) for up to 90 days []. In dogs, fluralaner effectively treated generalized demodicosis, with a single oral dose leading to a 98% efficacy rate []. Furthermore, fluralaner successfully treated Sarcoptes scabiei infestation in rabbits after a single oral dose []. These examples showcase the efficacy of fluralaner against a range of parasites in different animal species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)